
N-Benzyl-2,3-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2,3-dimethoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two methoxy groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,3-dimethoxyaniline typically involves the nucleophilic substitution of a benzyl halide with 2,3-dimethoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack on the benzyl halide. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-Benzyl-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-Benzyl-2,3-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2,4-dimethoxyaniline
- N-Benzyl-3,4-dimethoxyaniline
- N-Benzyl-2,5-dimethoxyaniline
Uniqueness
N-Benzyl-2,3-dimethoxyaniline is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. The 2,3-dimethoxy substitution pattern can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83818-48-8 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N-benzyl-2,3-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-14-10-6-9-13(15(14)18-2)16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3 |
Clé InChI |
NJYDHRDABBSQJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


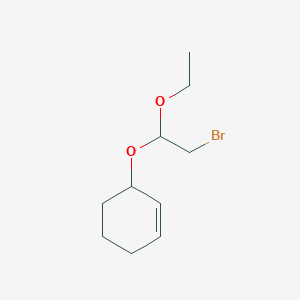
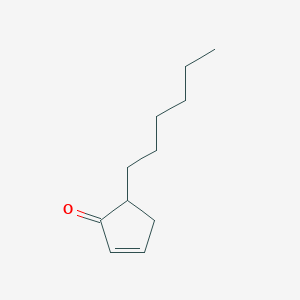

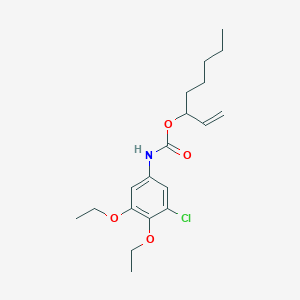
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
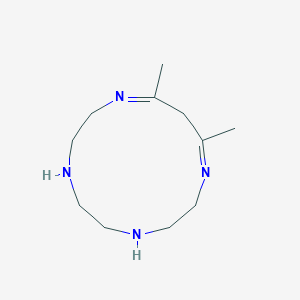
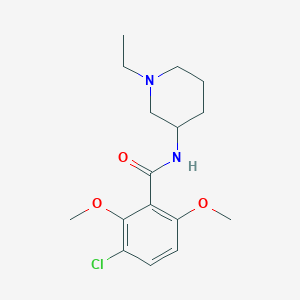
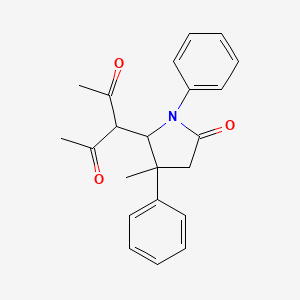
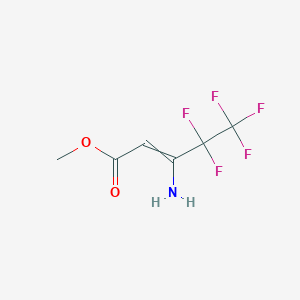
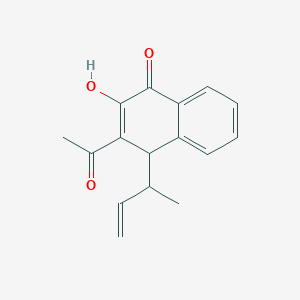
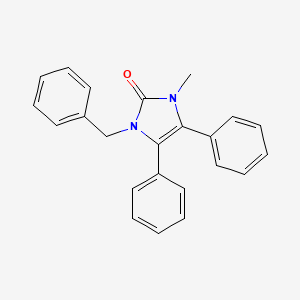

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
